Cas no 3478-92-0 (2-(2-(Dimethylamino)ethyl)aniline)

2-(2-(Dimethylamino)ethyl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-(Dimethylamino)ethyl)aniline
- 2-[2-(Dimethylamino)ethyl]aniline
- Z608073162
- AKOS010141462
- DB-354666
- EN300-50928
- DTXSID40510633
- MFCD09884768
- Benzeneethanamine, 2-amino-N,N-dimethyl-
- 2-(2-(Dimethylamino)ethyl)benzenamine
- WHXXEJQDOXRHLY-UHFFFAOYSA-N
- SCHEMBL3462477
- 3478-92-0
-
- Inchi: InChI=1S/C10H16N2/c1-12(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8,11H2,1-2H3
- InChI Key: WHXXEJQDOXRHLY-UHFFFAOYSA-N
- SMILES: CN(C)CCC1=CC=CC=C1N
Computed Properties
- Exact Mass: 164.13148
- Monoisotopic Mass: 164.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 29.3Ų
Experimental Properties
- PSA: 29.26
2-(2-(Dimethylamino)ethyl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-50928-0.1g |
2-[2-(dimethylamino)ethyl]aniline |
3478-92-0 | 95% | 0.1g |
$252.0 | 2023-07-09 | |
Enamine | EN300-50928-0.5g |
2-[2-(dimethylamino)ethyl]aniline |
3478-92-0 | 95% | 0.5g |
$569.0 | 2023-07-09 | |
Enamine | EN300-50928-5.0g |
2-[2-(dimethylamino)ethyl]aniline |
3478-92-0 | 95% | 5.0g |
$2110.0 | 2023-07-09 | |
Enamine | EN300-50928-10.0g |
2-[2-(dimethylamino)ethyl]aniline |
3478-92-0 | 95% | 10.0g |
$3131.0 | 2023-07-09 | |
1PlusChem | 1P007CA9-100mg |
2-(2-(Dimethylamino)ethyl)aniline |
3478-92-0 | 95% | 100mg |
$357.00 | 2025-02-21 | |
A2B Chem LLC | AD41713-1g |
2-(2-(Dimethylamino)ethyl)aniline |
3478-92-0 | 95% | 1g |
$802.00 | 2024-04-20 | |
1PlusChem | 1P007CA9-1g |
2-(2-(Dimethylamino)ethyl)aniline |
3478-92-0 | 95% | 1g |
$956.00 | 2025-02-21 | |
A2B Chem LLC | AD41713-250mg |
2-(2-(Dimethylamino)ethyl)aniline |
3478-92-0 | 95% | 250mg |
$415.00 | 2024-04-20 | |
A2B Chem LLC | AD41713-50mg |
2-(2-(Dimethylamino)ethyl)aniline |
3478-92-0 | 95% | 50mg |
$212.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539702-1g |
2-(2-(Dimethylamino)ethyl)aniline |
3478-92-0 | 98% | 1g |
¥9114.00 | 2024-05-17 |
2-(2-(Dimethylamino)ethyl)aniline Related Literature
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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2. Caper tea
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3. Book reviews
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4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
Additional information on 2-(2-(Dimethylamino)ethyl)aniline
Research Brief on 2-(2-(Dimethylamino)ethyl)aniline (CAS: 3478-92-0) in Chemical Biology and Pharmaceutical Applications
2-(2-(Dimethylamino)ethyl)aniline (CAS: 3478-92-0) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. This aromatic amine derivative has been the subject of recent studies due to its potential applications in drug discovery, particularly as a building block for the synthesis of bioactive molecules. The compound's structural features, including the dimethylaminoethyl side chain, make it a versatile intermediate for the development of novel therapeutic agents targeting various diseases.
Recent literature highlights the role of 2-(2-(Dimethylamino)ethyl)aniline in the synthesis of dopamine receptor modulators and serotonin reuptake inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor for the development of selective D2/D3 receptor ligands, which show promise in treating neurological disorders such as Parkinson's disease and schizophrenia. The researchers employed computational docking studies followed by synthetic optimization to create derivatives with improved binding affinity and selectivity profiles.
In the realm of anticancer drug development, 2-(2-(Dimethylamino)ethyl)aniline has been incorporated into novel kinase inhibitor scaffolds. A 2024 research paper in Bioorganic & Medicinal Chemistry Letters reported its use in creating ATP-competitive inhibitors of cyclin-dependent kinases (CDKs), with several derivatives showing potent activity against CDK4/6 in preclinical models of breast cancer. The dimethylamino group was found to be crucial for maintaining solubility while contributing to target engagement through key hydrogen bonding interactions.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to produce 2-(2-(Dimethylamino)ethyl)aniline with higher yields and purity. A 2023 study in Organic Process Research & Development described a continuous flow chemistry approach that reduced reaction times from hours to minutes while minimizing byproduct formation. This methodological improvement is particularly relevant for scaling up production to meet the growing demand for this intermediate in pharmaceutical manufacturing.
The safety profile of 2-(2-(Dimethylamino)ethyl)aniline has also been a subject of recent investigation. Toxicological studies published in Regulatory Toxicology and Pharmacology (2024) have established preliminary exposure limits and identified potential metabolic pathways. These findings are informing the development of safer handling protocols in industrial settings and providing insights for structure-activity relationship studies in drug design.
Looking forward, researchers are exploring the application of 2-(2-(Dimethylamino)ethyl)aniline in emerging areas such as PROTAC (proteolysis targeting chimera) technology and targeted protein degradation. Its structural flexibility makes it an attractive linker component for these bifunctional molecules. Additionally, its potential in radiopharmaceutical development is being investigated, with preliminary studies showing promise in the creation of novel PET imaging agents.
In conclusion, 2-(2-(Dimethylamino)ethyl)aniline (CAS: 3478-92-0) continues to be a valuable chemical entity in pharmaceutical research, with recent studies expanding its applications across multiple therapeutic areas. The compound's versatility as a synthetic intermediate, combined with new insights into its biological activities, positions it as an important tool in modern drug discovery efforts. Future research directions will likely focus on optimizing its derivatives for improved pharmacological properties and exploring novel applications in precision medicine approaches.
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